Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(difluoromethyl)pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated reactors may enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization Reactions: Formation of complex heterocyclic structures through cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidine compounds .
Scientific Research Applications
Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities.
Biological Research: The compound is studied for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(difluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway. Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins .
Comparison with Similar Compounds
- Methyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Comparison: Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate is unique due to its specific difluoromethyl substitution, which enhances its biological activity and metabolic stability. Compared to similar compounds, it exhibits higher lipophilicity and binding affinity to receptors, making it a more potent candidate for various applications .
Properties
Molecular Formula |
C7H6F2N2O2 |
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Molecular Weight |
188.13 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)6-10-2-4(3-11-6)5(8)9/h2-3,5H,1H3 |
InChI Key |
QQEJSFXKDGCTAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)C(F)F |
Origin of Product |
United States |
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